2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
2-methyl-3-propan-2-yl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-8(2)12-9(3)14-11-7-5-4-6-10(11)13(12)15/h4-8H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDNYHSBEVKAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260220-63-0 | |
| Record name | 2-methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-methyl-3-(propan-2-yl)aniline with a suitable carbonyl compound, followed by cyclization and reduction steps. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The pharmacological profile of quinolinone derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparison of Quinolinone Derivatives
Key Differences in Pharmacological Potential
- Anti-inflammatory Activity: The 3-substituted quinoxaline-2-one (CHEMBL2263312) demonstrates efficacy in reducing inflammation in rodent models, whereas the target compound lacks analogous data .
- Conversely, 4,4-dimethyl substitution in dihydroquinolin-2-ones () confers metabolic stability, critical for anti-diabetic applications .
- Synthetic Accessibility : The target compound’s synthesis leverages β-keto amide intermediates, a well-established route for generating diverse analogs . In contrast, pyrazolylmethyl-substituted derivatives () require specialized heterocyclic coupling steps, complicating scalability .
Unmet Research Needs
- Preliminary in silico screening (e.g., ChemBl database analysis) is recommended to prioritize targets .
- 3D Pharmacophore Modeling : Ligand-based virtual screening could elucidate binding interactions, as employed for pyrazolylmethyl derivatives .
Biological Activity
2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a dihydroquinoline backbone, which is known for its versatility in medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that quinolone derivatives can inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication. This inhibition results in potent activity against various Gram-negative pathogens, including ciprofloxacin-resistant strains .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target | MIC (µg/mL) |
|---|---|---|
| 34 | E. coli | 0.25 |
| 34 | K. pneumoniae | 1 |
| 34 | P. aeruginosa | 2 |
Anticancer Properties
The anticancer potential of quinoline derivatives has also been extensively studied. Compounds related to this compound have been shown to induce cytotoxic effects against various cancer cell lines. For example, a series of synthesized 3-methylidene derivatives demonstrated strong cytotoxicity against several cancer types, indicating the potential utility of these compounds in cancer therapy .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HeLa | 10 |
| B | MCF7 | 15 |
| C | A549 | 12 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For antimicrobial activity, it primarily inhibits bacterial DNA gyrase and topoisomerase IV . The anticancer effects may involve the induction of apoptosis through various pathways including the modulation of cell cycle regulators and pro-apoptotic factors .
Case Studies
Several studies have highlighted the efficacy of quinoline derivatives in preclinical models:
- Antimicrobial Efficacy : A study demonstrated that a derivative similar to this compound exhibited an MIC of 0.25 µg/mL against E. coli strains resistant to traditional antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro assays revealed that certain derivatives induced significant apoptosis in HeLa cells with an IC50 value of approximately 10 µM. This suggests a promising avenue for further exploration in cancer treatment strategies .
Q & A
Basic: What are the common synthetic routes for preparing 2-methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one?
Answer: The compound is typically synthesized via acid- or base-catalyzed isomerization of substituted 2′-aminochalcones. For example, microwave-assisted synthesis using indium(III) chloride (InCl₃) as a catalyst and silica gel as a support has been reported to yield similar dihydroquinolin-4-one derivatives in ~63% yield . Alternative routes include condensation reactions of β-keto amides with anilines under basic conditions . Key steps involve cyclization and purification via crystallization (e.g., CH₂Cl₂/di-isopropylether) .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Answer: Catalyst selection and solvent systems critically impact yields. InCl₃ (20 mol%) under microwave irradiation (360 W, 5 minutes) enhances reaction efficiency by promoting cyclization . Solvent polarity adjustments (e.g., ethanol vs. dichloromethane) may stabilize intermediates. For example, ethyl 2-cyano-3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoate synthesis in ethanol achieved high conversions when paired with methyl iodide . Systematic screening of catalysts (e.g., Lewis acids like AlCl₃) and reaction times (15–24 hours) is recommended for optimization .
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- 1H/13C NMR : Assigns substituent positions and confirms cyclization. For example, aromatic protons in the quinoline ring appear at δ 6.5–8.5 ppm, while the dihydroquinolin-4-one carbonyl resonates at ~190 ppm in 13C NMR .
- X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between fused rings, π-π stacking interactions) .
- FT-IR : Identifies carbonyl (C=O) stretches at ~1650 cm⁻¹ and N–H vibrations at ~3300 cm⁻¹ .
Advanced: How can structural ambiguities in non-crystalline samples be resolved?
Answer: For amorphous or poorly crystalline samples:
- DFT calculations : Validate experimental FT-IR/Raman spectra by comparing computed vibrational modes (B3LYP/6-31G* basis set) .
- NOESY NMR : Detects spatial proximity of substituents (e.g., isopropyl group orientation) .
- LC-MS : Confirms molecular weight and detects impurities (e.g., unreacted intermediates) .
Basic: What pharmacological activities are associated with 1,4-dihydroquinolin-4-one derivatives?
Answer: Derivatives exhibit antibacterial (e.g., inhibition of Gram-positive bacteria), anti-inflammatory (COX-2 suppression), and anti-neurodegenerative (AChE inhibition) activities . Assays include:
- MIC tests for antibacterial activity.
- ELISA for cytokine profiling in inflammation models.
- In vitro enzyme inhibition assays (e.g., acetylcholinesterase) .
Advanced: How can structure-activity relationships (SAR) guide the design of bioactive analogs?
Answer:
- Substituent modulation : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at position 6 enhances antibacterial potency .
- Ring hybridization : Fusion with pyrazole or morpholine rings (e.g., 3-acyl-2-amino derivatives) improves solubility and target affinity .
- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with AChE’s catalytic triad) .
Basic: What are common challenges in crystallizing this compound?
Answer:
- Polymorphism : Multiple crystal forms may arise due to flexible isopropyl groups.
- Hydrogen bonding : Intermolecular N–H⋯N interactions (2.8–3.0 Å) dominate packing, but solvent choice (e.g., di-isopropylether) affects crystal quality .
- Disorder : Dynamic isopropyl groups may require refinement with SHELXL’s PART instructions .
Advanced: How can computational methods resolve spectral data contradictions?
Answer: Discrepancies in NMR/IR data (e.g., unexpected splitting or shifts) can arise from tautomerism or solvent effects. Solutions include:
- DFT-based NMR prediction (GIAO method) to simulate solvent-dependent chemical shifts .
- Conformational sampling (e.g., Monte Carlo) to identify dominant tautomers .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential dust formation.
- First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .
Advanced: How can reaction by-products be characterized and mitigated?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
